
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide” is a complex organic molecule. It contains a tetrahydrofuran ring, a pyrazole ring, and a cyclopropane ring, all connected by nitrogen and sulfur atoms. Tetrahydrofuran is a commonly used solvent in organic chemistry, while pyrazole is a basic aromatic ring that is often used as a building block in pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection through a series of reactions. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrofuran and cyclopropane rings would add steric bulk, while the pyrazole ring would contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the tetrahydrofuran ring could potentially make the compound soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
One-pot Synthesis and Derivative Formation
N-halosulfonamide compounds, such as N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide, are utilized in one-pot synthesis reactions to create novel derivatives of pyran and diuracilopyrans. These compounds are synthesized from aromatic and heterocyclic aldehydes, showing the versatility of N-halosulfonamides in creating complex molecules with potential applications in pharmaceuticals and materials science (Ghorbani‐Vaghei et al., 2014).
HIV-1 Protease Inhibition
N-halosulfonamide derivatives have been designed to inhibit HIV-1 protease effectively, showcasing their potential in treating HIV-1 infections. An example is a compound with a tetrahydropyranofuran P2 ligand and cyclopropylaminobenzothiazole P2′ ligand, demonstrating picomolar level inhibitory activity against multidrug-resistant HIV-1 variants. This highlights the compound's role in addressing drug resistance in HIV therapy (Ghosh et al., 2018).
Cyclooxygenase-2 (COX-2) Inhibition
The compound celecoxib, a derivative of 1,5-diarylpyrazole class, which includes similar structural motifs to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide, has been identified for its COX-2 inhibitory activity. This research highlights the potential therapeutic applications of such compounds in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Enantioselective Synthesis
Compounds with N-halosulfonamide moieties have been used in stereoselective denitrogenation reactions to produce enantiomerically pure cyclopropanes. These reactions are crucial for creating compounds with specific stereochemical configurations, which is vital in drug development and synthesis of bioactive molecules (García Ruano et al., 2006).
Antimicrobial Activity
New heterocyclic compounds incorporating sulfamoyl moiety, akin to the structure of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide, have been synthesized for their antimicrobial properties. These compounds show promising results against bacterial and fungal infections, indicating their potential use in developing new antimicrobial agents (Darwish et al., 2014).
Wirkmechanismus
Target of Action
Related compounds such as 3-(oxolan-3-yl)-1h-pyrazole-4-carboxylic acid and 1-(oxolan-3-yl)propan-1-amine are known, which might suggest potential targets
Biochemical Pathways
Related compounds such as n-fructosyl pyroglutamate and oxolan-3-one are mentioned, which might suggest potential pathways. Further investigation is needed to summarize the affected pathways and their downstream effects.
Eigenschaften
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c14-17(15,10-1-2-10)12-8-5-11-13(6-8)9-3-4-16-7-9/h5-6,9-10,12H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDZAYVQWJPEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2961436.png)
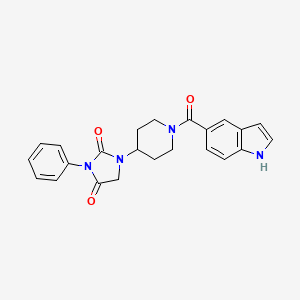
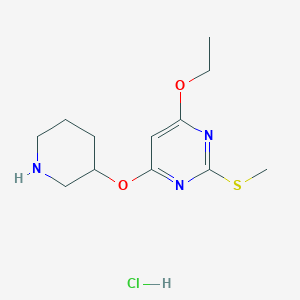
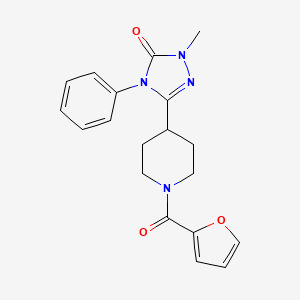
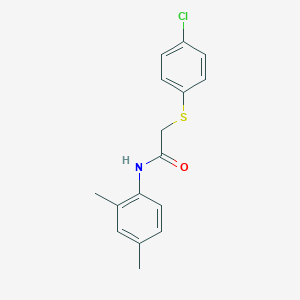
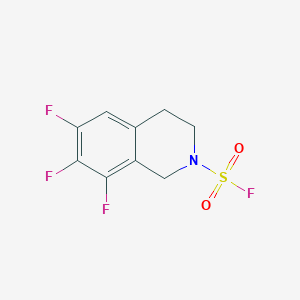
![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2961445.png)
![2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2961447.png)
![2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2961448.png)
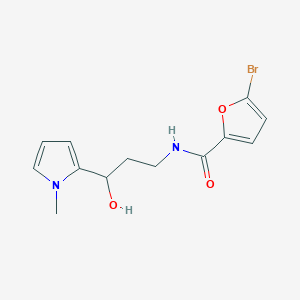
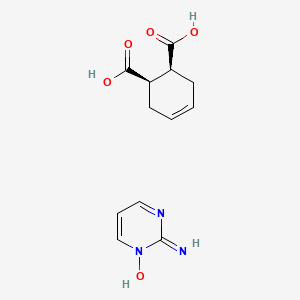
![3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2961453.png)

![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2961457.png)